molecular formula C15H15NO4 B13937550 4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid

4-(Acetyloxy)-6-(dimethylamino)-2-naphthalenecarboxylic acid

Cat. No.: B13937550
M. Wt: 273.28 g/mol
InChI Key: RECVRILPHDWBHW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is a complex organic compound with a unique structure that combines a naphthalene ring with carboxylic acid, acetyloxy, and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the acetylation of 2-naphthalenecarboxylic acid followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as naphthols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols. Substitution reactions can result in various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: This compound lacks the dimethylamino group but shares similar structural features.

    2-Naphthoic acid: A simpler compound with only the carboxylic acid group attached to the naphthalene ring.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)- is unique due to the presence of both acetyloxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-9(17)20-14-7-11(15(18)19)6-10-4-5-12(16(2)3)8-13(10)14/h4-8H,1-3H3,(H,18,19)

InChI Key

RECVRILPHDWBHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)O)N(C)C

Origin of Product

United States

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